molecular formula C11H9N3O2S B2422069 2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 1260942-40-2

2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2422069
CAS No.: 1260942-40-2
M. Wt: 247.27
InChI Key: UYHCKLQQTQXOND-UHFFFAOYSA-N
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Description

2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide ( 1260942-40-2) is a chemical compound with a molecular formula of C₁₁H₉N₃O₂S and a specified purity of 97% . It belongs to the 2-aminobenzothiazole class of heterocyclic compounds, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry due to their wide spectrum of pharmacological activities . The benzothiazole core is a fused bicyclic structure incorporating a benzene ring and a thiazole, and it serves as a key pharmacophore for interaction with various biological targets . This class of compounds has demonstrated significant and prevalent research potential against a diverse panel of cancer cell lines, including mammary and ovarian tumour cell lines, through a multitude of mechanisms . Specifically, 2-aminobenzothiazole derivatives have been identified as effective inhibitors of tumour-associated carbonic anhydrases (CA), suggesting a potential role as leads for developing agents against hypoxic tumours . Furthermore, extensive research into 2-aminobenzothiazoles discloses their crucial role in targeting a range of other oncological pathways, including tyrosine kinases, serine/threonine kinases, and phosphoinositide 3-kinases (PI3Ks) . The structural features of the 2-aminobenzothiazole moiety allow it to act as a key pharmacophore, capable of forming hydrogen bonds and other non-covalent interactions with enzyme active sites . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c1-16-7-2-3-9-8(6-7)13-11(17-9)14-10(15)4-5-12/h2-3,6H,4H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHCKLQQTQXOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide typically involves the reaction of 5-methoxy-2-aminobenzothiazole with cyanoacetic acid or its derivatives. One common method is the direct treatment of 5-methoxy-2-aminobenzothiazole with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and microwave-assisted synthesis are also explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Condensation Reactions with Aromatic Aldehydes

This compound undergoes Knoevenagel condensation with aromatic aldehydes in ethanol under basic catalysis (e.g., piperidine). The reaction proceeds via nucleophilic attack at the active methylene group adjacent to the cyano moiety:
General Reaction :
2 Cyano N 5 methoxybenzo d thiazol 2 yl acetamide+ArCHOEtOH piperidineAcrylamide derivatives\text{2 Cyano N 5 methoxybenzo d thiazol 2 yl acetamide}+\text{ArCHO}\xrightarrow{\text{EtOH piperidine}}\text{Acrylamide derivatives}

Key Findings :

Aldehyde UsedReaction ConditionsProduct StructureYield (%)
Benzaldehyde3 hr reflux(E)-2-Benzylidene derivative75–88
4-Methoxybenzaldehyde3 hr reflux(E)-2-(4-Methoxybenzylidene) analog82
  • Mechanistic Insight : The α-cyano group activates the methylene carbon for aldol-like condensation.

  • Characterization : Products confirmed via 1H^1\text{H} NMR (δ 7.35–8.19 ppm for aromatic protons) and IR (C≡N stretch at 2262 cm1^{-1}) .

Cyclization with Active Methylene Reagents

The compound reacts with active methylene reagents (e.g., 1,3-diphenylpropane-1,3-dione) to form polysubstituted heterocycles.

Example Reaction :

\text{2 Cyano N 5 methoxybenzo d thiazol 2 yl acetamide}+\text{1 3 Diphenylpropane 1 3 dione}\xrightarrow{\text{EtOH }}\text{Pyridine 3 carbonitrile derivatives}$$####[ExperimentalData[1]:](pplx://action/followup)-**[Conditions](pplx://action/followup)**:Refluxinethanolfor6hr.-**[Product](pplx://action/followup)**:Pyridine-3-carbonitrilewiththiazoleandmethoxybenzothiazolesubstituents.-**[Yield](pplx://action/followup)**:70–78%.-**[SpectralData](pplx://action/followup)**:$$^{13}\text{C}$$NMRsignalsatδ115.90(C≡N),158.40(C=O),166.18(thiazoleC-2)[1].---###3.[NucleophilicSubstitutionwithHydrazines](pplx://action/followup)Reactionswithhydrazinesorphenylhydrazinesyieldaminopyrazolederivatives:**[GeneralPathway[1][3]](pplx://action/followup)**:

\text{2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide} + \text{Hydrazine} \xrightarrow{\text{EtOH}} \text{5-Aminopyrazole-4-carbonitrile derivatives} $$

Key Results :

Hydrazine DerivativeProduct StructureYield (%)Biological Activity
Hydrazine hydrate5-Amino-1H-pyrazole-4-carbonitrile85Antibacterial
Phenylhydrazine5-Phenylamino analog78Antifungal
  • Mechanism : Hydrazine attacks the cyano group, followed by cyclization.

  • Characterization : IR shows NH stretches at 3426–3201 cm1^{-1}; 1H^1\text{H} NMR confirms NH protons at δ 12.10 ppm .

Coupling with Aromatic Diazonium Salts

The compound undergoes diazo-coupling reactions at the active methylene site to form hydrazones:
Reaction :

\text{this compound} + \text{Ethyl 2-cyanoacrylate} \xrightarrow{\text{AcOH, NH}_4\text{OAc}} \text{Oxopyridine carboxylate} $$

Experimental Highlights :

  • Product : Ethyl 6-(5-methoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylate.

  • Yield : 72%.

  • MS Data : m/z 369 (M+^+) with fragments at 302, 223, and 147 .

Hydrolysis and Functional Group Transformations

The cyano group undergoes hydrolysis to carboxylic acid under acidic or basic conditions:
Reaction :

Scientific Research Applications

Anticancer Applications

Benzothiazole derivatives, including 2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide, have shown promising anticancer properties through various mechanisms. Research indicates that these compounds can inhibit tumor growth by targeting specific cancer cell lines.

Case Studies

A study evaluated the anticancer activity of various benzothiazole derivatives, including this compound, against several human cancer cell lines. The results indicated that this compound exhibited a log GI50 value of approximately -5.56 against breast cancer cells, suggesting potent anticancer activity comparable to standard treatments like 5-fluorouracil .

Compound Cell Line Log GI50 Value
This compoundMCF-7 (Breast)-5.56
Other DerivativesVarious Cell Lines-5.48 to -6.0

Antimicrobial Applications

The antimicrobial potential of benzothiazole derivatives has also been extensively studied. These compounds have demonstrated activity against a range of pathogens, including bacteria and fungi.

Case Studies

In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it was found effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism of action of 2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease pathways. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(5-chloro-1,3-benzothiazol-2-yl)acetamide
  • 2-cyano-N-(5-bromo-1,3-benzothiazol-2-yl)acetamide
  • 2-cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide

Uniqueness

2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets .

Biological Activity

2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and molecular docking studies associated with this compound, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 5-methoxybenzo[d]thiazole with appropriate acylating agents and cyanide sources. Various synthetic pathways have been explored to optimize yield and purity, with analytical methods such as NMR and LC-MS used for structural confirmation.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity against various cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and A549 (lung cancer).
  • IC50 Values : Compounds derived from similar structures showed IC50 values as low as 0.00803 μM against A549 cells, indicating potent anticancer effects when compared to standard drugs like cisplatin .

Anti-inflammatory Activity

Molecular docking studies suggest that this compound may act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The binding energy calculations indicated a favorable interaction with the active site of 5-LOX, suggesting potential for anti-inflammatory applications .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity and interaction modes of this compound with target proteins. The following data highlights key findings from these studies:

Target Protein Binding Affinity (kcal/mol) Key Interactions
5-Lipoxygenase-8.1868Hydrogen bonds with key amino acids, hydrophobic interactions
Acetylcholinesterase-9.3507Strong binding interactions suggesting potential for Alzheimer's treatment

Case Studies

  • Case Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested for their anticancer properties. Among them, compounds structurally related to this compound demonstrated significant cytotoxicity against breast and lung cancer cell lines, reinforcing the therapeutic potential of thiazole-containing compounds .
  • Case Study on Anti-inflammatory Effects : In a comparative study, thiazole derivatives including the target compound were evaluated for their anti-inflammatory effects through in vitro assays measuring cytokine release and enzyme inhibition. Results indicated that these compounds could selectively inhibit inflammatory pathways without significant toxicity .

Q & A

Advanced Research Question

  • Total protein : Bradford assay (λ = 595 nm) with BSA standards. Ar1 reduces protein content by 50% (p < 0.01).
  • Total lipids : Folch extraction (chloroform:methanol, 2:1) and gravimetric analysis. Ar1 increases lipids by 28% (p < 0.05), suggesting impaired β-oxidation.
  • Enzyme kinetics : Michaelis-Menten plots for ATPase (Km ↑30%, Vmax ↓45%) indicate noncompetitive inhibition. Use LSD post hoc tests to compare treatments .

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